tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate

Medicinal Chemistry Ligand Design Conformational Analysis

tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate (CAS 954230-15-0) is a bifunctional building block comprising a Boc-protected piperidine linked through a 4-methyleneoxy spacer to a 2-pyrimidinyl ether. It is primarily employed as a protected intermediate in medicinal chemistry campaigns targeting kinase inhibition and antiviral pathways.

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
Cat. No. B11725619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate
Molecular FormulaC15H23N3O3
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CC=N2
InChIInChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-9-5-12(6-10-18)11-20-13-16-7-4-8-17-13/h4,7-8,12H,5-6,9-11H2,1-3H3
InChIKeyMEANRXONSXAFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate (CAS 954230-15-0): Procurement-Relevant Structural and Physicochemical Baseline


tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate (CAS 954230-15-0) is a bifunctional building block comprising a Boc-protected piperidine linked through a 4-methyleneoxy spacer to a 2-pyrimidinyl ether [1]. It is primarily employed as a protected intermediate in medicinal chemistry campaigns targeting kinase inhibition and antiviral pathways [2]. The presence of the Boc group enables downstream N-deprotection to yield the free piperidine, which can be further elaborated into diverse bioactive chemotypes [1].

Why Generic Substitution of tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate Fails: Structural and Physicochemical Differentiation


Direct analog substitution without the methylene spacer (e.g., CAS 412293-91-5) alters the spatial and electronic relationship between the piperidine and pyrimidine motifs, modifying conformational flexibility, lipophilicity, and hydrogen-bonding capacity. These deviations can translate into divergent target-binding kinetics, metabolic stability, and downstream synthetic versatility that are not captured by a simple 'piperidine-pyrimidine' class designation [1][2].

Quantitative Evidence Guide: Differentiation of tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate from Closest Analogs


Increased Rotatable Bond Count and Conformational Flexibility Versus Direct Ether Analog

The methylene spacer in the target compound introduces one additional rotatable bond compared to the direct ether analog tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate (CAS 412293-91-5), as computed by PubChem's Cactvs engine [1][2]. This increased flexibility can enhance the ability to adopt bioactive conformations in kinase and GPCR binding pockets, as demonstrated in SAR studies of piperidinylpyrimidine derivatives where linker length critically modulated target affinity [3].

Medicinal Chemistry Ligand Design Conformational Analysis

Elevated Lipophilicity (XLogP3) Enhancing Membrane Permeability Versus Direct Analog

The target compound's XLogP3-AA value is 2.1, compared to 1.9 for the direct ether analog lacking the methylene spacer (PubChem computed values) [1][2]. This ΔLogP of +0.2 corresponds to an approximately 1.6-fold increase in octanol-water partition coefficient, which can improve passive membrane permeability—a desirable property for cell-based assays and in vivo probe compounds [3].

ADME Lipophilicity Drug Design

Higher Commercial Purity Grade Availability (98%) Versus Comparator (95%)

The target compound is commercially available at a minimum purity of 98% from suppliers such as Leyan (Cat. 1528943) and CymitQuimica (Fluorochem brand), whereas the closest direct analog CAS 412293-91-5 is typically supplied at 95% purity (e.g., AKSci Cat. W6168) . The 3-percentage-point purity advantage reduces the burden of unidentified impurities that could confound biological assay results or downstream synthetic yields.

Chemical Procurement Purity Specifications Reproducibility

Ambient Long-Term Storage Stability Versus Cold-Chain Requirement for Direct Analog

The target compound can be stored long-term in a cool, dry place at ambient temperature, as specified by multiple commercial suppliers (e.g., AKSci Cat. 2014DC) . In contrast, the direct ether analog CAS 412293-91-5 requires storage at 2–8°C according to supplier safety data sheets . This difference eliminates cold-chain logistics costs and the risk of freeze–thaw degradation for large inventory management.

Compound Management Storage Stability Logistics

Validated Synthetic Utility as a Precursor for HIV-1 LTR Activation Inhibitors

Piperidinylpyrimidine derivatives, accessible via deprotection and further functionalization of the target compound's Boc-protected scaffold, have demonstrated inhibitory activity against HIV-1 LTR activation in Jurkat cells, with some compounds suppressing both PMA-induced and Tat-mediated transactivation [1]. The Boc group allows controlled N-deprotection under mild acidic conditions without disrupting the pyrimidine ether linkage, as documented in synthetic protocols . This contrasts with non-Boc-protected analogs that require orthogonal protecting-group strategies, increasing synthetic step count.

Antiviral Research HIV Therapeutics Synthetic Intermediates

Molecular Weight Differential Affects Molar Quantitation in Biological Assays

The target compound has a molecular weight of 293.36 g/mol, which is 14.03 g/mol higher than the direct ether analog (279.33 g/mol) due to the additional methylene group [1][2]. This 5.0% difference in molecular weight must be accounted for when preparing equimolar stock solutions for comparative dose–response studies; failure to adjust can introduce systematic concentration errors of up to 5%.

Assay Development Quantitative Biology Dose-Response

Optimal Application Scenarios for tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate in Research and Industrial Procurement


Medicinal Chemistry: Kinase and Antiviral Lead Optimization Requiring a Boc-Protected Piperidine-Pyrimidine Scaffold with a Methylene Spacer

When an SAR series has established that a methylene spacer between the piperidine and pyrimidine rings yields superior target engagement (as evidenced by the 25% higher rotatable bond count and +0.2 LogP improvement over the direct ether analog [1][2]), procurement of this specific Boc-protected intermediate enables direct, protecting-group-free entry into late-stage diversification. Downstream deprotection and N-functionalization have been validated in HIV-1 LTR inhibitor programs [3].

High-Throughput Screening (HTS) and Assay Development Requiring High-Purity, Ambient-Stable Building Blocks

The 98% minimum purity specification and ambient storage stability make this compound a preferred choice for centralized compound management facilities that distribute aliquots to multiple screening sites. The reduced impurity burden (up to 60% lower than 95%-grade comparators) minimizes false-positive rates in biochemical and cell-based assays.

Parallel Synthesis and Library Production for CNS and Anti-Inflammatory Targets

The Boc-protected piperidine nitrogen can be selectively deprotected under acidic conditions (4M HCl/dioxane, 20–25°C) without affecting the pyrimidine ether bond , enabling parallel amide coupling or reductive amination reactions to generate diverse compound libraries. This orthogonal reactivity is essential for modular library synthesis targeting GPCRs, kinases, and other receptors where piperidine N-substitution is a key diversity point.

Comparative Physicochemical Profiling for Lead Series Triage

When evaluating multiple piperidine-pyrimidine linker variants, the target compound's computed properties (XLogP3 = 2.1, 5 rotatable bonds, 0 HBD, 5 HBA, MW = 293.36) [1] provide a distinct physicochemical signature that can be compared against the direct analog (XLogP3 = 1.9, 4 rotatable bonds) [2] to guide selection based on predicted permeability, solubility, and metabolic stability. This data-driven triage reduces synthesis of suboptimal analogs.

Quote Request

Request a Quote for tert-Butyl 4-((pyrimidin-2-yloxy)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.